molecular formula C13H12F3NO2 B6186382 N-phenyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxamide CAS No. 2639420-68-9

N-phenyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxamide

Cat. No.: B6186382
CAS No.: 2639420-68-9
M. Wt: 271.2
InChI Key:
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Description

N-phenyl-4-(trifluoromethyl)-2-oxabicyclo[211]hexane-1-carboxamide is a synthetic compound known for its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxamide typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the scalable synthesis involves the use of robust gram-scale synthesis techniques. These methods include the use of difluorocyclopropenes and cyclopropylanilines under optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction

Properties

CAS No.

2639420-68-9

Molecular Formula

C13H12F3NO2

Molecular Weight

271.2

Purity

95

Origin of Product

United States

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